Ethyl 5-chloropyrimidine-2-carboxylate
Overview
Description
Ethyl 5-chloropyrimidine-2-carboxylate is a chemical compound with the molecular formula C7H7ClN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-chloropyrimidine-2-carboxylate typically involves the chlorination of pyrimidine derivatives followed by esterification. One common method includes the reaction of 5-chloropyrimidine-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-chloropyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to form reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol) under basic conditions.
Hydrolysis: Typically performed using aqueous acid or base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include substituted pyrimidine derivatives.
Hydrolysis: The major product is 5-chloropyrimidine-2-carboxylic acid.
Oxidation and Reduction: Products vary depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 5-chloropyrimidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-chloropyrimidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the conditions. Its biological activity is often related to its ability to interact with enzymes and other proteins, potentially inhibiting or modifying their function .
Comparison with Similar Compounds
- Ethyl 2-chloropyrimidine-5-carboxylate
- 5-Chloro-2-pyrimidinecarboxylic acid ethyl ester
- 2-Chloropyrimidine-5-carboxylic acid ethyl ester
Comparison: Ethyl 5-chloropyrimidine-2-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications .
Properties
IUPAC Name |
ethyl 5-chloropyrimidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-2-12-7(11)6-9-3-5(8)4-10-6/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLJHMDAGGXAMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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